1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one
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Overview
Description
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one is a complex organic compound that features a thiazole ring, an azetidine ring, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one typically involves multiple steps, starting with the preparation of the thiazole and azetidine intermediates. The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone. The azetidine ring is often formed via a cyclization reaction of an appropriate amine with a halogenated compound. The final step involves coupling the thiazole and azetidine intermediates with the trifluoromethyl-substituted phenyl group under specific reaction conditions, such as the use of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with the active site of enzymes, inhibiting their activity. The azetidine ring can form hydrogen bonds with receptor sites, modulating their function. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-phenylethan-1-one: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(methyl)phenyl]ethan-1-one: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.
Uniqueness
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethan-1-one is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2S/c16-15(17,18)11-3-1-10(2-4-11)7-13(21)20-8-12(9-20)22-14-19-5-6-23-14/h1-6,12H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYSJMHAJPTUCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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